molecular formula C15H18O3 B1163448 Methyl 4-prenyloxycinnamate CAS No. 81053-49-8

Methyl 4-prenyloxycinnamate

Cat. No.: B1163448
CAS No.: 81053-49-8
M. Wt: 246.3 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-prenyloxycinnamate typically involves the reaction of 4-hydroxycinnamate methyl ester with dimethylallyl bromide. The reaction is carried out in methanol at room temperature for about three hours. After the reaction, the mixture is treated with a sodium chloride solution and extracted with ethyl acetate to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pre-adjacent acid and methanol under controlled conditions to produce the compound, which is then purified through crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-prenyloxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-prenyloxycinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 4-prenyloxycinnamate can be compared with several similar compounds, including:

These compounds share structural similarities but differ in specific functional groups and substructures, which can influence their physicochemical properties, bioactivity, and pharmacological potential. This compound stands out due to its unique combination of stability, oxidation resistance, and bioactive properties .

Biological Activity

Methyl 4-prenyloxycinnamate (MPC) is a bioactive compound derived from various plant sources, particularly noted for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an ester of cinnamic acid with a prenyloxy group. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}O3_3
  • Molecular Weight : 218.25 g/mol

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of MPC, particularly against COVID-19. Research indicates that MPC interacts with key targets in the MAPK signaling pathway, which is crucial for viral replication and pathogenesis. The compound was identified as one of the top bioactive components from Lithospermum erythrorhizon, showing significant binding affinity to proteins such as RELA, TNF, and VEGFA, which are involved in inflammatory responses and cell signaling pathways related to viral infections .

2. Antiparasitic Activity

MPC has demonstrated antiparasitic effects in vitro. In studies evaluating its efficacy against Leishmania amazonensis and Schistosoma mansoni, MPC exhibited promising results with IC50 values indicating effective concentrations for inhibiting parasite growth .

The mechanisms through which MPC exerts its biological activities include:

  • Inhibition of MAPK Pathway : By modulating the MAPK signaling pathway, MPC can reduce inflammatory responses associated with viral infections .
  • Synergistic Effects : When combined with other compounds like tormentic acid and eugenol, MPC may enhance therapeutic efficacy against viral pathogens through synergistic interactions .

Study on COVID-19

A comprehensive study utilized network pharmacology to analyze the effects of MPC on COVID-19 symptoms. The study identified 19 overlapping targets related to COVID-19 and found that MPC's interaction with these targets could potentially alleviate symptoms by dampening inflammatory responses .

Antiparasitic Evaluation

In a controlled laboratory setting, the antiparasitic activity of MPC was assessed against L. amazonensis. The results indicated that MPC had a significant inhibitory effect, suggesting its potential use as a natural therapeutic agent against parasitic infections .

Data Summary

Biological Activity Target Organism/Pathway IC50 Value Mechanism
AntiviralCOVID-19 (MAPK pathway)Not specifiedInhibition of inflammatory response
AntiparasiticLeishmania amazonensis45.92 µMDirect antiparasitic action

Properties

IUPAC Name

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMLKNYVORYESN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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